molecular formula C19H17ClN2O3 B4405241 N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide

N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide

Cat. No. B4405241
M. Wt: 356.8 g/mol
InChI Key: WBVWXYJAAAMDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoindoline derivatives and has been found to exhibit potential pharmacological properties.

Mechanism of Action

N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes such as COX-2 and LOX, which are involved in the inflammatory response. The compound also inhibits the expression of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticancer activities. The compound inhibits the activity of various enzymes such as COX-2 and LOX, which are involved in the inflammatory response. It also inhibits the expression of various pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. The compound has been extensively studied for its role in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, future research can focus on the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Finally, the compound can be further studied for its potential role in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound exhibits potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. The synthesis method involves the reaction of 2-chlorobenzylamine with 1,3-dioxo-2-propyl-isoindoline-5-carboxylic acid in the presence of a coupling agent and a catalyst. Future research can focus on investigating the SAR of the compound, studying its pharmacokinetics and pharmacodynamics in vivo, developing novel drug delivery systems, and exploring its potential role in the treatment of other diseases.

Scientific Research Applications

N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. It has been extensively studied for its role in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. The compound has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,3-dioxo-2-propylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-9-22-18(24)14-8-7-12(10-15(14)19(22)25)17(23)21-11-13-5-3-4-6-16(13)20/h3-8,10H,2,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVWXYJAAAMDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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